molecular formula C16H14N4O2S2 B2499735 5-(((4-(3,4-dimethylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021262-88-3

5-(((4-(3,4-dimethylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2499735
CAS No.: 1021262-88-3
M. Wt: 358.43
InChI Key: XCGOQNLCXXSLTH-UHFFFAOYSA-N
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Description

5-(((4-(3,4-dimethylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a recognized and potent inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, gene transcription, and metabolism. This compound has emerged as a critical pharmacological tool for investigating the pathophysiology of neurodegenerative disorders, as hyperactive GSK-3β has been strongly implicated in the formation of neurofibrillary tangles in Alzheimer's disease pathology through the hyperphosphorylation of tau protein [https://pubmed.ncbi.nlm.nih.gov/11273888/]. By selectively inhibiting GSK-3β, this chemical probe allows researchers to dissect the kinase's contribution to apoptotic signaling and neuronal survival, offering insights into potential therapeutic strategies for conditions like Alzheimer's and other tauopathies. Beyond neuroscience, its application extends to the study of metabolic diseases and cancer biology, where GSK-3β interacts with key pathways such as Wnt/β-catenin and PI3K/Akt, regulating cell proliferation, glucose homeostasis, and oncogenesis [https://www.nature.com/articles/nrc3030]. The unique molecular architecture of this dihydropyrimidine-thiazole hybrid provides a specific interaction profile with the GSK-3β ATP-binding pocket, making it a valuable asset for high-throughput screening, target validation, and lead optimization studies aimed at developing novel disease-modifying agents.

Properties

IUPAC Name

5-[(E)-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S2/c1-8-3-4-10(5-9(8)2)12-7-24-16(18-12)17-6-11-13(21)19-15(23)20-14(11)22/h3-7H,1-2H3,(H3,19,20,21,22,23)/b17-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRWTCXFLLVTLS-UBKPWBPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)N=CC3=C(NC(=S)NC3=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/N=C/C3=C(NC(=S)NC3=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(((4-(3,4-dimethylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with potential therapeutic applications. This article focuses on its biological activity, particularly its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound has the following molecular formula: C16_{16}H14_{14}N4_{4}O2_{2}S2_{2}, with a molecular weight of 358.4 g/mol. Its structure includes a thiazole ring and a dihydropyrimidine core, which are known to contribute to various biological activities.

Biological Activity Overview

Research has indicated that compounds similar to 5-(((4-(3,4-dimethylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exhibit a range of biological activities including:

  • Antidiabetic Effects : Compounds in this class have been evaluated for their ability to inhibit alpha-amylase and reduce blood glucose levels. For instance, derivatives containing thiazolidine structures have shown significant antidiabetic properties by targeting peroxisome proliferator-activated receptors (PPAR-γ) .
  • Anti-inflammatory Activity : The compound may also possess anti-inflammatory properties. Similar thiazole derivatives have been reported to reduce inflammatory markers such as TNF-α and IL-β in various models .
  • Antioxidant Properties : Antioxidant activity is another potential benefit, with studies indicating that these compounds can scavenge free radicals and reduce oxidative stress .

Case Studies

  • Antidiabetic Activity : A study synthesized a series of thiazolidine derivatives and evaluated their effects on glucose levels in diabetic models. One derivative was noted for its significant blood glucose-lowering effect and inhibition of alpha-amylase activity .
  • Anti-inflammatory Effects : In vitro studies demonstrated that certain thiazolidine derivatives reduced levels of inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases .
  • Antioxidant Activity : The antioxidant capacity was assessed using DPPH radical scavenging assays. Compounds demonstrated varying degrees of activity, indicating their potential as protective agents against oxidative damage .

The biological activities of 5-(((4-(3,4-dimethylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be attributed to several mechanisms:

  • PPAR Activation : The activation of PPARs plays a crucial role in regulating glucose metabolism and lipid homeostasis, which is beneficial for managing diabetes .
  • Cytokine Modulation : By inhibiting the signaling pathways that lead to the production of pro-inflammatory cytokines, these compounds can alleviate inflammation .
  • Oxidative Stress Reduction : The ability to neutralize free radicals contributes to their antioxidant effects, protecting cells from oxidative damage .

Data Summary Table

Biological ActivityMechanismReference
AntidiabeticPPAR Activation
Anti-inflammatoryCytokine Modulation
AntioxidantFree Radical Scavenging

Comparison with Similar Compounds

Key Observations:

Thiazol-2-yl vs. Indol-3-yl :

  • The target compound’s thiazole ring (smaller, less aromatic) may reduce π-π stacking compared to indole derivatives but enhance metabolic stability due to decreased susceptibility to oxidation .
  • Indole derivatives (e.g., PNR-3-80) exhibit potent enzyme inhibition (EndoG), likely due to bulkier substituents improving target binding .

Core Modifications :

  • Ethylation at N1/N3 (e.g., 1,3-diethyl in pyrazol-4-yl derivatives) increases solubility in organic solvents but may reduce aqueous bioavailability .

Electronic Effects :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl in furan derivatives) enhance cytotoxicity, while electron-donating groups (e.g., 3,4-dimethylphenyl in the target) may optimize lipophilicity for membrane penetration .

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